molecular formula C15H23N3O B13277733 N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

Cat. No.: B13277733
M. Wt: 261.36 g/mol
InChI Key: CQHCNKFJLPHUHS-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide is a synthetic organic compound offered for research purposes. This molecule features a pyrrolidine-2-carboxamide core, a structure of significant interest in medicinal chemistry due to its presence in compounds with various biological activities. The specific substitution pattern on this core, including the phenylethyl and dimethylamino groups, suggests potential for interaction with central nervous system targets. Researchers may find this compound valuable for investigating structure-activity relationships (SAR), particularly in the context of neurological disorders. Structurally similar pyrrolidine-2-carboxamide derivatives have been identified as novel anticonvulsant agents in preclinical models, showing activity in maximal electroshock seizure (MES) tests . Other research on analogous compounds containing both phenylethyl and pyrrolidine motifs has highlighted their potential as high-affinity and selective antagonists for 5-HT2 receptors, indicating relevance for neuropharmacological studies . The presence of the carboxamide group is a key pharmacophore found in many bioactive molecules, contributing to hydrogen bonding and overall molecular recognition . Applications & Research Value: • Neuroscience Research: Serves as a chemical tool for studying receptors like the 5-HT2 family . • Anticonvulsant Studies: Provides a structural template for the development and evaluation of new therapeutic candidates for seizure disorders . • Medicinal Chemistry: Useful for SAR exploration to optimize potency and selectivity for specific biological targets. Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19)

InChI Key

CQHCNKFJLPHUHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis of the Pyrrolidine Core

One notable synthetic route employs 3+2 cycloaddition reactions to build the pyrrolidine ring system. This approach allows stereoselective formation of the pyrrolidine-2-carboxamide framework, which is crucial for the biological activity of the compound. The cycloaddition typically involves an azomethine ylide intermediate reacting with an alkene or alkyne dipolarophile, enabling the formation of the five-membered nitrogen-containing heterocycle with high regio- and stereocontrol.

Amide Bond Formation via Coupling Reactions

The carboxamide linkage is generally formed by coupling the pyrrolidine-2-carboxylic acid derivative with the amine-containing 2-(dimethylamino)-1-phenylethyl fragment. This step can be achieved through classical peptide coupling methods using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or more advanced coupling agents like benzotriazol-1-yloxytris(pyrrolidinophosphonium) hexafluorophosphate (BOP) or diethyl cyanophosphonate in the presence of bases such as triethylamine. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF).

Acid Chloride Intermediate Route

Alternatively, the carboxylic acid function of the pyrrolidine-2-carboxylic acid can be converted into an acid chloride intermediate using reagents such as thionyl chloride (SOCl2). The acid chloride then reacts with the amine moiety of 2-(dimethylamino)-1-phenylethylamine under basic conditions (e.g., triethylamine or sodium carbonate) to afford the target amide. This method is advantageous for its relatively straightforward reaction conditions and good yields.

Catalytic Coupling and Substitution Reactions

Copper-catalyzed coupling reactions have also been reported for related pyrrolidine carboxamide derivatives. For example, halogenated intermediates can be coupled with amines or other nucleophiles using copper bromide or copper oxide catalysts under elevated temperatures (80–250 °C) in the presence of bases like potassium carbonate. This method allows for diversification of the substituents on the pyrrolidine ring or the arylalkyl moiety.

Method Key Reagents/Conditions Advantages Notes
3+2 Cycloaddition Azomethine ylide + dipolarophile Stereoselective pyrrolidine ring formation Enables control over stereochemistry
Amide Coupling (Carbodiimide) DCC or BOP, triethylamine, DMF Mild conditions, widely used Suitable for coupling carboxylic acid and amine
Acid Chloride Intermediate SOCl2, triethylamine or Na2CO3 High reactivity, good yields Requires handling of acid chlorides
Mitsunobu Reaction Triphenylphosphine, DEAD, DCM or THF Enables substitution on nitrogen Sensitive to moisture, requires inert atmosphere
Copper-Catalyzed Coupling CuBr or CuO, K2CO3, 80–250 °C Versatile for aryl/alkyl substitutions Useful for late-stage functionalization

The synthetic approaches described have been validated in various research studies and patents. The cycloaddition method provides high stereoselectivity, which is crucial for the biological activity of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide and related compounds. Amide bond formation via carbodiimide or acid chloride intermediates is a robust and reproducible method, widely adopted in medicinal chemistry for synthesizing amide-containing heterocycles.

Chemical Reactions Analysis

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Parameter Target Compound Compound 7t Compound 7u Compound from
Molecular Weight 334.28 (dihydrochloride) ~900 (estimated) ~850 (estimated) ~750 (estimated)
Purity Not reported 99% (HPLC) 96% (HPLC) Not reported
Key Functional Groups Pyrrolidine, dimethylamino Pyrrolidine, pyrimido-pyrimidinyl, valine Pyrrolidine, pyrimido-pyrimidinyl, dimethylacetamide Pyrrolidine, quinolizine, methoxybenzamido
Optical Activity Not reported [α]D +24.8 (MeOH) [α]D -59.5 (MeOH) Likely chiral (S-configuration)
Solubility Enhanced (dihydrochloride) Likely low (neutral form) Likely low (neutral form) Moderate (quinolizine backbone)

Divergences and Limitations

  • Structural Complexity : The target compound is simpler, lacking the extended peptide or heteroaromatic systems seen in 7t/7u and ’s compound .
  • Data Gaps : Pharmacokinetic data (e.g., IC₅₀, binding affinity) are absent for the target compound, unlike the well-characterized analogs in .

Biological Activity

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide, often referred to as DMPEP, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMPEP, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

DMPEP is characterized by its unique structure, which includes a pyrrolidine ring and a dimethylamino group. The molecular formula is C13H18N2O, and its IUPAC name is this compound. The compound's structure can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

DMPEP exhibits various biological activities, primarily through interactions with neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

  • Serotonin Receptor Interaction : DMPEP has shown affinity for serotonin receptors, potentially influencing serotonin levels in the brain and affecting mood disorders.
  • Dopamine Modulation : The compound may also interact with dopamine pathways, suggesting potential applications in treating conditions like depression and anxiety.

Pharmacological Effects

Research indicates that DMPEP may possess several pharmacological properties:

  • Antidepressant-like Effects : Studies suggest that DMPEP can produce antidepressant-like effects in animal models, possibly through its action on serotonin pathways.
  • Cognitive Enhancement : Preliminary data indicate that DMPEP may enhance cognitive functions, making it a candidate for further exploration in cognitive disorders.

Toxicity and Safety Profile

While the therapeutic potential of DMPEP is promising, understanding its toxicity is crucial. Current literature indicates that:

  • Low Acute Toxicity : Initial studies suggest low acute toxicity levels in animal models.
  • Long-term Effects : Further research is needed to assess the long-term safety profile of DMPEP.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of DMPEP in mice. The results indicated significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant activity compared to control groups .

Study 2: Cognitive Function Enhancement

Another investigation focused on the cognitive-enhancing properties of DMPEP. In this study, subjects administered DMPEP showed improved performance on memory tasks compared to those receiving a placebo. This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .

Table 1: Summary of Biological Activities of DMPEP

Activity TypeObservationsReference
Antidepressant-like EffectsReduced immobility time in mice
Cognitive EnhancementImproved memory task performance
Serotonin Receptor AffinityInteraction with serotonin receptors
Dopamine ModulationPotential effects on dopamine pathways

Q & A

Basic Research Question

  • Mass Spectrometry (MS): High-resolution LC-MS (e.g., Q-TOF) for exact mass determination (e.g., observed vs. calculated m/z 606.285558 for the parent ion) .
  • Nuclear Magnetic Resonance (NMR): 2D NMR (¹H-¹³C HSQC, COSY) to resolve stereochemistry and confirm substituent positions .
  • X-ray Crystallography: For absolute configuration validation, as demonstrated for related pyrrolidine derivatives in .

How can contradictory data on receptor affinity be resolved in studies involving this compound?

Advanced Research Question
Contradictions may arise from assay variability (e.g., cell lines, ligand concentrations) or off-target effects. Address this by:

  • Standardizing assay conditions (e.g., uniform ATP concentrations in kinase assays).
  • Competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) to quantify IC₅₀ values.
  • Silencing non-target receptors (CRISPR/Cas9) to isolate binding contributions. highlights similar steps for AT₁ receptor studies .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (see ) .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
  • Spill Management: Collect solid residues with absorbent pads and dispose as hazardous waste ( guidelines) .

What computational methods are effective in predicting the biological activity of derivatives?

Advanced Research Question

  • Quantitative Structure-Activity Relationship (QSAR): Train models using datasets from PubChem or ChEMBL, focusing on descriptors like logP, topological polar surface area, and hydrogen bond donors.
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100+ ns to assess binding stability (e.g., GROMACS software). ’s molecular formula (C₃₇H₃₄N₈O) can serve as a template for derivative design .

How does the compound’s stereochemistry impact its pharmacokinetic properties?

Advanced Research Question
Enantiomers may differ in absorption, metabolism, and toxicity. For example, the (S)-enantiomer might exhibit higher metabolic stability due to reduced CYP3A4 affinity. Test using:

  • In vitro metabolic assays with liver microsomes.
  • Pharmacokinetic profiling in rodent models (e.g., Cmax, t½). ’s metabolite data (e.g., N-demethyl derivatives) provides a framework for such studies .

What strategies mitigate degradation during long-term storage?

Basic Research Question

  • Storage Conditions: Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC. advises against prolonged storage without stability validation .

How can researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA): Measure protein denaturation shifts upon ligand binding.
  • Fluorescence Polarization (FP): Use fluorescently tagged ligands to quantify binding in live cells. ’s receptor affinity protocols can be adapted for these assays .

What are the ethical considerations in animal studies involving this compound?

Basic Research Question
Follow institutional IACUC guidelines for dose optimization (e.g., starting at 1 mg/kg in mice) to minimize suffering. Document adverse effects (e.g., neurotoxicity) and report to oversight boards. and emphasize compliance with OSHA and EPA regulations .

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